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Compound of Interest

Compound Name: Sofosbuvir impurity N

Cat. No.: B1499794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C

virus (HCV) infection. As with any pharmaceutical agent, the purity of the active pharmaceutical

ingredient (API) is critical to its safety and efficacy. The manufacturing process and storage of

Sofosbuvir can lead to the formation of various impurities. This technical guide focuses on

Sofosbuvir Impurity N, a known diastereoisomer of Sofosbuvir. Understanding the physical

and chemical properties of this impurity is essential for developing robust analytical methods for

its detection and control, thereby ensuring the quality of the final drug product.

Chemical Identity and Physical Properties
Sofosbuvir Impurity N is a diastereoisomer of Sofosbuvir, meaning it has the same molecular

formula and connectivity but a different spatial arrangement of atoms. This difference in

stereochemistry can influence its physical, chemical, and pharmacological properties.

Table 1: Chemical Identity of Sofosbuvir Impurity N
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Parameter Value Reference

IUPAC Name

methyl (2S)-2-[[(S)-

[[(2R,3R,4R,5R)-5-(2,4-

dioxopyrimidin-1-yl)-4-fluoro-3-

hydroxy-4-methyloxolan-2-

yl]methoxy-

phenoxyphosphoryl]amino]pro

panoate

Synonyms

(S)-methyl 2-(((S)-

(((2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydropyrimidin-1(2H)-

yl)-4-fluoro-3-hydroxy-4-

methyltetrahydrofuran-2-

yl)methoxy)

(phenoxy)phosphoryl)amino)pr

opanoate; Methyl (2S)-2-[{[(S)-

{[(2R,3R,4R,5R)-5-(2,4-dioxo-

3,4-dihydro-1(2H)-

pyrimidinyl)-4-fluoro-3-hydroxy-

4-methyltetrahydro-2-

furanyl]methoxy}

(phenoxy)phosphoryl]amino}pr

opanoate; Uridine, 2'-deoxy-2'-

fluoro-5'-O-[(S)-[[(1S)-2-

methoxy-1-methyl-2-

oxoethyl]amino]phenoxyphosp

hinyl]-2'-methyl-

CAS Number 1394157-34-6

Molecular Formula C₂₀H₂₅FN₃O₉P

Molecular Weight 513.4 g/mol

Table 2: Physical Properties of Sofosbuvir Impurity N
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Property Value Reference

Appearance Solid powder

Solubility Soluble in DMSO

Melting Point
Data not available in the

searched literature.

Boiling Point
Data not available in the

searched literature.

Spectroscopic and Chromatographic Data
Detailed spectroscopic data for Sofosbuvir Impurity N is not widely published. However, the

characterization of Sofosbuvir and its other impurities is well-documented, employing a range

of analytical techniques. These methods are directly applicable to the analysis of Impurity N.

Table 3: Analytical Techniques for the Characterization of Sofosbuvir Impurities

Technique Typical Application

High-Performance Liquid Chromatography

(HPLC)

Separation and quantification of Sofosbuvir and

its impurities.

Liquid Chromatography-Mass Spectrometry

(LC-MS)

Identification and structural elucidation of

impurities based on their mass-to-charge ratio.

Nuclear Magnetic Resonance (NMR)

Spectroscopy (¹H, ¹³C, ³¹P, ¹⁹F)

Detailed structural confirmation of isolated

impurities.

Infrared (IR) Spectroscopy
Identification of functional groups present in the

impurity.

Experimental Protocols
The following sections detail generalized experimental protocols for the generation, separation,

and characterization of Sofosbuvir impurities, which can be adapted for the specific study of

Impurity N.
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Forced Degradation Studies to Generate Impurities
Forced degradation studies are essential to understand the degradation pathways of a drug

substance and to develop stability-indicating analytical methods. Sofosbuvir has been shown to

degrade under various stress conditions, leading to the formation of several impurities.[1][2]

1. Acid Hydrolysis:

Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 1N HCl (e.g., 5 mL)

and reflux at 80°C for 10 hours.[1]

Neutralization: Cool the solution and neutralize with a suitable base (e.g., ammonium

bicarbonate solution).[1]

Sample Preparation: Lyophilize the neutralized solution to obtain a solid residue, which can

then be dissolved in a suitable solvent for analysis.[1]

2. Base Hydrolysis:

Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 0.5N NaOH (e.g., 5

mL) and heat at 60°C for 24 hours.[1]

Neutralization: Cool the solution and neutralize with a suitable acid (e.g., HCl solution).[1]

Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be

dissolved in a suitable solvent for analysis.[1]

3. Oxidative Degradation:

Procedure: Dissolve Sofosbuvir (e.g., 200 mg) in a suitable volume of 30% H₂O₂ (e.g., 5 mL)

and heat at 80°C for two days.[1]

Sample Preparation: Evaporate the solvent to obtain a solid residue, which can then be

dissolved in a suitable solvent for analysis.[1]

Chromatographic Separation and Analysis
A stability-indicating HPLC method is crucial for separating the parent drug from its impurities.
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Table 4: Example HPLC Method for Sofosbuvir and Impurities

Parameter Condition Reference

Column
X-Bridge BEH C18 (100 x 4.6

mm, 2.5 µm)
[1]

Mobile Phase A 0.1% Formic Acid in Water [1]

Mobile Phase B Acetonitrile [1]

Gradient Elution
A time-based gradient from

10% to 90% Mobile Phase B
[1]

Flow Rate 0.6 mL/min [1]

Column Temperature 35°C [1]

Detection Wavelength 260 nm [1]

Isolation and Structural Elucidation
For definitive identification, impurities need to be isolated and characterized using

spectroscopic techniques.

1. Isolation:

Technique: Preparative HPLC is commonly used for the isolation of impurities from the

reaction mixture.[1]

Column: A preparative C18 column (e.g., Xtimate C18 (250 x 20 mm, 5 µm)) is suitable for

this purpose.[1]

Mobile Phase: A gradient of 0.1% formic acid in water and acetonitrile can be employed.[1]

2. Structural Characterization:

High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements, which

helps in determining the elemental composition of the impurity.[1]
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NMR Spectroscopy: A full suite of NMR experiments (¹H, ¹³C, ³¹P, ¹⁹F, COSY, HSQC, HMBC)

is necessary to unambiguously determine the structure and stereochemistry of the impurity.

[1]

Degradation Pathway of Sofosbuvir
The degradation of Sofosbuvir under stress conditions involves several chemical

transformations. A simplified representation of these pathways is illustrated below.

Sofosbuvir

Acid Hydrolysis
(e.g., HCl)

Base Hydrolysis
(e.g., NaOH)

Oxidative Degradation
(e.g., H2O2)

Degradation Products
(including Impurity N and others)

Click to download full resolution via product page

Caption: Simplified degradation pathways of Sofosbuvir under stress conditions.

Experimental Workflow
The overall process for the identification and characterization of Sofosbuvir Impurity N follows

a logical sequence of steps.
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Caption: Workflow for the characterization of Sofosbuvir Impurity N.

Conclusion
This technical guide provides a summary of the known physical and chemical properties of

Sofosbuvir Impurity N and outlines the experimental methodologies required for its

comprehensive characterization. While specific quantitative data for this impurity remains

limited in publicly available literature, the established analytical protocols for Sofosbuvir and its

other impurities provide a robust framework for its study. A thorough understanding and control

of impurities like Sofosbuvir Impurity N are paramount for ensuring the quality, safety, and

efficacy of Sofosbuvir drug products. for ensuring the quality, safety, and efficacy of Sofosbuvir

drug products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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